1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-

Catalog No.
S15976405
CAS No.
99047-03-7
M.F
C8H6Cl2O2
M. Wt
205.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-

CAS Number

99047-03-7

Product Name

1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-

IUPAC Name

4-chloro-5-(chloromethyl)-1,3-benzodioxole

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

InChI

InChI=1S/C8H6Cl2O2/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-2H,3-4H2

InChI Key

AKKHEGPCNXPPLZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)CCl)Cl

1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-, also known as piperonyl chloride, is a chemical compound with the molecular formula C8H7ClO2C_8H_7ClO_2 and a molecular weight of approximately 170.59 g/mol. The compound features a benzodioxole structure, characterized by a dioxole ring fused to a benzene ring, with chlorine and chloromethyl substituents at the 4 and 5 positions, respectively. Its physical properties include a melting point of 20.5 °C and a boiling point of 257.4 °C .

Piperonyl chloride is reactive due to the presence of the chloromethyl group, which can participate in nucleophilic substitution reactions. It can react with various nucleophiles such as amines and alcohols to form corresponding derivatives. Additionally, it can undergo oxidation reactions, leading to the formation of more complex compounds or degradation products under certain conditions. The compound is also sensitive to strong oxidizing agents, which may lead to hazardous decomposition products including hydrogen chloride and carbon monoxide .

Piperonyl chloride can be synthesized through several methods, including:

  • Chloromethylation: This method involves the chloromethylation of 1,3-benzodioxole using chloromethyl methyl ether in the presence of Lewis acids such as aluminum chloride.
  • Direct Chlorination: Chlorination of 1,3-benzodioxole using chlorine gas or other chlorinating agents under controlled conditions can yield piperonyl chloride.
  • Substitution Reactions: Starting from other benzodioxole derivatives, substitution reactions can introduce the chloromethyl group at the desired position .

Piperonyl chloride is primarily used in:

  • Insecticides: It is utilized as an active ingredient in various pesticide formulations due to its effectiveness against certain insect pests.
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Chemical Research: It is employed in organic synthesis for creating complex molecules in research settings .

Studies on piperonyl chloride's interactions have focused on its toxicological profile and its effects on biological systems. The compound has been shown to interact with various biological pathways, potentially affecting enzyme activity and cellular responses. Its toxicity profile necessitates careful handling in laboratory settings to prevent adverse health effects during research or application .

Piperonyl chloride shares structural similarities with several other compounds within the benzodioxole class. Here are some notable examples:

Compound NameCAS NumberKey Features
5-(Chloromethyl)-6-nitro-1,3-benzodioxole15862-98-3Contains a nitro group; used in organic synthesis
4-Chloro-1,3-benzodioxole12514092Lacks chloromethyl group; used in medicinal chemistry
1,3-Benzodioxol-5-amine84310Amino derivative; potential pharmaceutical applications
5-(Chloromethyl)-1,3-benzodioxole20850-43-5Synonym for piperonyl chloride; same structure

Uniqueness

Piperonyl chloride is unique due to its specific chloromethyl substitution pattern and its applications primarily as an insecticide. While it shares structural features with other benzodioxoles, its distinct reactivity profile and utility in pest control set it apart from similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

203.9744848 g/mol

Monoisotopic Mass

203.9744848 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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